Enhanced In Silico Binding Affinity to Estrogen Receptor Alpha (ERα) Compared to Tamoxifen
In a molecular docking study targeting ERα, 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine exhibited a more negative binding free energy (-8.15 kcal/mol) than the clinical standard tamoxifen (-7.00 kcal/mol) . While this is a computational prediction lacking direct experimental validation for this specific compound, the magnitude of difference (1.15 kcal/mol) suggests a potential thermodynamic advantage in ERα engagement relative to the established comparator .
| Evidence Dimension | Binding free energy (ΔG) via molecular docking |
|---|---|
| Target Compound Data | -8.15 kcal/mol |
| Comparator Or Baseline | Tamoxifen: -7.00 kcal/mol |
| Quantified Difference | 1.15 kcal/mol more favorable |
| Conditions | In silico docking to estrogen receptor alpha (ERα) |
Why This Matters
This computational evidence supports prioritization of this compound over tamoxifen or structurally simpler oxadiazoles in ERα-targeted virtual screening campaigns or as a starting scaffold for SERM development.
